![molecular formula C11H12BrNO2 B1383926 1-(4-Bromo-2-methoxybenzoyl)azetidine CAS No. 1872981-38-8](/img/structure/B1383926.png)
1-(4-Bromo-2-methoxybenzoyl)azetidine
Overview
Description
1-(4-Bromo-2-methoxybenzoyl)azetidine is a chemical compound utilized in scientific research due to its diverse applications . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is considered one of the most efficient ways to synthesize functionalized azetidines . Other methods include the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
Azetidine is a four-membered nitrogen-containing heterocycle . The molecular structures of related compounds have been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Stereoselective Synthesis Applications
1-(4-Bromo-2-methoxybenzoyl)azetidine is used in the stereoselective synthesis of various azaheterocycles, including piperidines. This involves the use of 2-(2-mesyloxyethyl)azetidines, which undergo an SN2-type ring opening, allowing for the preparation of diverse azaheterocycles, as demonstrated by Mollet et al. (2011) (Mollet et al., 2011).
Anticancer Applications
A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, structurally related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have shown potent anticancer activity, particularly against melanoma and prostate cancer cells. These compounds have been studied by Lu et al. (2009), who found that they act through inhibition of tubulin polymerization (Lu et al., 2009).
Synthetic Utility in Azetidine Derivatives
3-Bromo-3-ethylazetidines, closely related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been used in the synthesis of functionalized azetidines. The research by Stankovic et al. (2013) highlights their utility as precursors for the synthesis of diverse azetidine derivatives (Stankovic et al., 2013).
Antitumor Activity
Murali et al. (2017) explored derivatives of 1-(4-Bromo-2-methoxybenzoyl)azetidine, such as 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, for their antitumor properties. They found that these derivatives exhibit significant antitumor activity, particularly against specific cancer cell lines (Murali et al., 2017).
Antibiotic Synthesis
Substituted azetidine derivatives, akin to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been synthesized for use as beta-lactam antibiotics. Woulfe and Miller (1985) describe the synthesis of such compounds, highlighting their significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
GABA Uptake Inhibition
Azetidine derivatives, related to 1-(4-Bromo-2-methoxybenzoyl)azetidine, have been studied for their potency as GABA-uptake inhibitors. Faust et al. (2010) evaluated these derivatives, finding some to exhibit high potency at specific GABA transporters (Faust et al., 2010).
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and application .
properties
IUPAC Name |
azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHMFBNYACRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methoxybenzoyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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